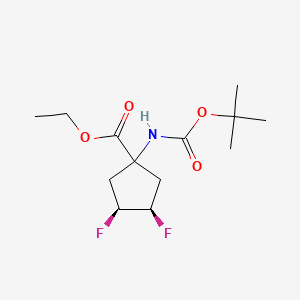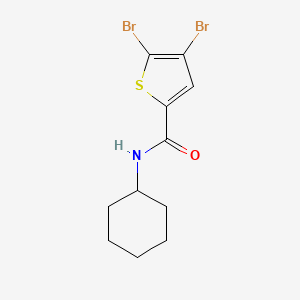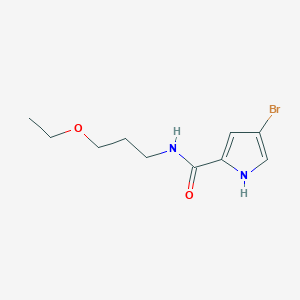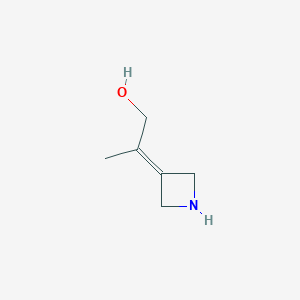
2-(Azetidin-3-ylidene)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-ylidene)propan-1-ol is a heterocyclic compound containing an azetidine ring, which is a four-membered ring with one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylidene)propan-1-ol typically involves the Horner–Wadsworth–Emmons reaction followed by aza-Michael addition. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one using a DBU-catalyzed reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-ylidene)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various azetidine derivatives.
Applications De Recherche Scientifique
2-(Azetidin-3-ylidene)propan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-ylidene)propan-1-ol involves its interaction with various molecular targets. The azetidine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Azetidin-1-yl)propan-1-ol: This compound has a similar structure but with a different substitution pattern on the azetidine ring.
Azetidine-2-one:
Oxetane derivatives: These compounds have a four-membered ring with an oxygen atom instead of nitrogen.
Uniqueness
2-(Azetidin-3-ylidene)propan-1-ol is unique due to its specific substitution pattern and the presence of both hydroxyl and azetidine functional groups
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
2-(azetidin-3-ylidene)propan-1-ol |
InChI |
InChI=1S/C6H11NO/c1-5(4-8)6-2-7-3-6/h7-8H,2-4H2,1H3 |
Clé InChI |
PLSUECHEGNNYAK-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CNC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


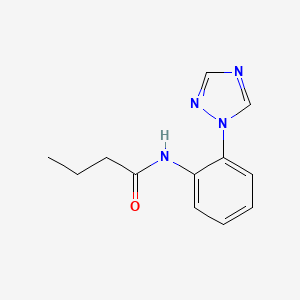
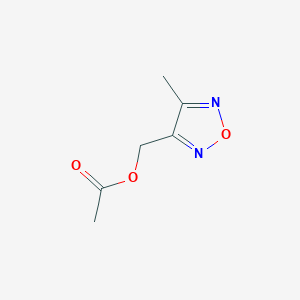
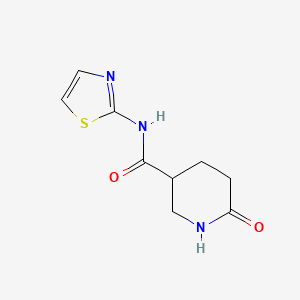
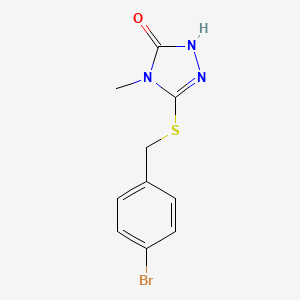
![n-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B14905284.png)
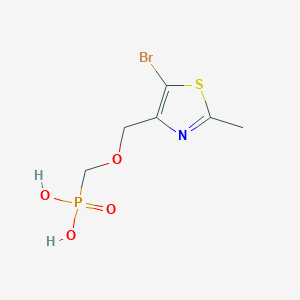
![2-chloro-N-{3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}benzamide](/img/structure/B14905304.png)
![2-{[(5-chlorothiophen-2-yl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B14905309.png)
![3-Azaspiro[bicyclo[3.2.1]octane-8,1'-cyclopropane]](/img/structure/B14905310.png)

